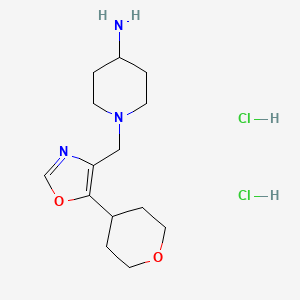

1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-[[5-(oxan-4-yl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2.2ClH/c15-12-1-5-17(6-2-12)9-13-14(19-10-16-13)11-3-7-18-8-4-11;;/h10-12H,1-9,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJHILINIKPHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(OC=N2)C3CCOCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action:

The primary target of the compound 1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride is the κ-opioid receptor (KOR). KOR is a potential therapeutic target for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse.

Mode of Action:

This compound acts as an effective and selective KOR antagonist. It interacts with the KOR, blocking the receptor’s activity and preventing the normal response.

Biologische Aktivität

1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-((5-(tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

- Molecular Formula : C14H23N3O2·2ClH

- Molecular Weight : 300.25 g/mol

- Purity : ≥95% .

The biological activity of this compound can be attributed to its structural features, particularly the piperidine and oxazole moieties. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of piperidine have been shown to modulate GABAergic activity, which is crucial in controlling seizure activities .

Anticancer Potential

Studies have explored the cytotoxic effects of oxazole-containing compounds against various cancer cell lines. For example, certain oxazole derivatives demonstrated significant activity against human glioblastoma and melanoma cells, suggesting that the oxazole ring may enhance the anticancer efficacy of the compound .

Neuroprotective Effects

Preliminary studies suggest that compounds like 1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride may offer neuroprotective benefits by inhibiting excitotoxicity in neuronal cells. This effect is likely mediated through modulation of glutamate receptors .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticonvulsant properties in animal models, showing a significant reduction in seizure frequency when administered at specific dosages. |

| Study 2 | Evaluated cytotoxicity against various cancer cell lines, reporting IC50 values below 30 µM for several derivatives, indicating potent anticancer activity. |

| Study 3 | Assessed neuroprotective effects in vitro, demonstrating reduced cell death in glutamate-exposed neuronal cultures. |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- IUPAC Name : 1-((5-(tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

- Molecular Formula : C14H25Cl2N3O2

- Molecular Weight : 338.2732 g/mol

- Purity : Typically around 95% to 97% .

Medicinal Chemistry Applications

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antidepressant-like effects. The piperidine ring is known for its role in various psychoactive substances, making this compound a candidate for further exploration in treating mood disorders.

- Antitumor Properties : Research indicates that oxazoles can possess antitumor activity. The incorporation of the tetrahydro-pyran moiety may enhance bioavailability and target specificity, making it a potential lead compound in cancer therapy .

- Neuroprotective Effects : Compounds containing piperidine structures have been investigated for neuroprotective properties. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .

Case Studies

- Study on Antidepressant Effects :

- Antitumor Activity Assessment :

- Neuroprotection in Animal Models :

Potential in Drug Development

The unique combination of piperidine and oxazole functionalities positions 1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride as a promising candidate for drug development:

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Antidepressant | Modulation of neurotransmitter systems | Preliminary studies ongoing |

| Antitumor | Cytotoxic effects on cancer cells | In vitro studies conducted |

| Neuroprotection | Protection against neurodegeneration | Animal model studies ongoing |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Oxazole and Piperidine Moieties

Piperidine-Tetrahydro-pyran Derivatives

Complex Heterocyclic Derivatives

Key Findings from Structural Comparisons

Impact of Substituents on Solubility :

- The tetrahydro-2H-pyran-4-yl group in the target compound introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the phenyl-substituted oxazole analog .

- Dihydrochloride salt forms (e.g., target compound vs. 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride) consistently enhance solubility over free bases .

Structural Complexity and Bioactivity :

- Oxazole-containing compounds (target and phenyl-oxazole analog) may exhibit aromatic stacking interactions in biological targets, whereas simpler piperidine-tetrahydro-pyran derivatives lack this feature .

- Larger molecules like AS2444697 (522.60 Da) face challenges in pharmacokinetics, whereas the target compound’s moderate molecular weight (~396 Da) aligns with typical drug-like properties .

Functional Group Diversity :

- The target compound’s oxazole and tetrahydro-pyran combination offers a balance of lipophilicity and polarity, contrasting with PF-4191834’s sulfur-containing carboxamide, which may confer distinct electronic properties .

Vorbereitungsmethoden

Oxazole Ring Formation

- Oxazole derivatives can be synthesized via cyclization of appropriate amide or nitrile precursors with α-haloketones or α-hydroxyketones.

- Protection strategies, such as triisopropylsilyl (TIPS) protection at the C-2 position of oxazole, have been explored to control regioselectivity during functionalization, although some attempts to prepare 2-TIPS-5-bromoxazole failed due to ring decomposition under lithiation conditions.

- Alternative methods involve the reaction of pivalamide derivatives to yield tert-butyl-substituted oxazoles in moderate to good yields (~59%).

Introduction of the Tetrahydro-2H-pyran-4-yl Group

- The tetrahydropyran ring is typically introduced through nucleophilic substitution or cross-coupling reactions at the 5-position of the oxazole ring.

- Suzuki–Miyaura cross-coupling reactions have been employed for related oxazole derivatives, facilitating the attachment of heterocyclic substituents with good regioselectivity.

Coupling with Piperidin-4-amine

Formation of the Piperidin-4-amine Moiety

- Piperidin-4-amine derivatives are often prepared via nucleophilic substitution of protected piperidine intermediates or via reductive amination of piperidone derivatives.

- The piperidin-4-amine fragment can be introduced by reacting an activated oxazole intermediate (e.g., an acid chloride, mixed anhydride, or active ester) with piperidin-4-amine or its derivatives under basic conditions.

Activation and Coupling Conditions

- Activation of carboxylic acid precursors to reactive intermediates such as acid chlorides, mixed anhydrides, or active esters is commonly achieved using condensing agents like N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), pentafluorophenyl trifluoroacetate, or 1-benzotriazolyloxytripyrrolidinophosphonium hexafluorophosphate.

- Coupling reactions are performed in inert solvents (e.g., toluene, ethanol, acetonitrile) at temperatures ranging from -78 °C to 150 °C, with bases such as triethylamine, pyridine, or alkali metal carbonates facilitating amide bond formation.

- Reaction times vary from 1 to 24 hours, with 5 to 10 hours preferred for completion.

Salt Formation and Purification

- The free base of the coupled product is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.

- Hydrolysis steps, if required, are performed using aqueous alkali metal hydroxide solutions (e.g., sodium hydroxide, lithium hydroxide), preferably in alcoholic solvents like ethanol at 40–70 °C for 1 to 24 hours.

- Isolation of the dihydrochloride salt is typically achieved by precipitation or crystallization from suitable solvents.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Oxazole ring formation | Cyclization of amides/nitriles with α-haloketones; TIPS protection attempted | -80 °C to RT | 0.5–3 hours | Ring stability critical; protection may fail |

| Introduction of tetrahydropyran | Suzuki–Miyaura cross-coupling or nucleophilic substitution | RT to reflux | Several hours | Requires regioselective control |

| Activation of acid precursor | DCC, EDC·HCl, pentafluorophenyl trifluoroacetate, or similar condensing agents | 0 °C to RT | 1–3 hours | Formation of acid chloride or active ester |

| Coupling with piperidin-4-amine | Piperidin-4-amine, base (triethylamine, pyridine), inert solvent (toluene, ethanol) | -78 °C to 150 °C | 1–24 hours | Base choice affects yield and purity |

| Hydrolysis (if needed) | Aqueous alkali metal hydroxide (NaOH, LiOH), alcoholic solvent (ethanol) | 40–70 °C | 1–24 hours | Lithium hydroxide preferred for selectivity |

| Salt formation | Hydrochloric acid | RT | 0.5–2 hours | Dihydrochloride salt improves stability |

Research Findings and Considerations

- The choice of solvent and base significantly influences the yield and purity of the final compound. Ethanol and toluene are preferred solvents for hydrolysis and coupling, respectively.

- Lithium hydroxide is favored for hydrolysis steps due to its selectivity and mildness.

- Protection of the oxazole ring during functionalization is challenging; attempts at lithiation with bulky silyl groups have led to ring degradation, indicating the need for alternative regioselective strategies.

- The coupling step benefits from using activated esters or acid chlorides to improve reaction efficiency and reduce side products.

- The dihydrochloride salt form enhances the compound's solubility and stability, facilitating handling and biological testing.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical purification steps ensure high yield and purity?

The synthesis typically involves cyclization and functionalization steps. A common approach is:

- Cyclization : Reacting intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride with phosphorous oxychloride at 120°C to form oxadiazole or oxazole rings .

- Functionalization : Introducing the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions.

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients to isolate the dihydrochloride salt .

- Yield Optimization : Adjusting stoichiometry of amine precursors and maintaining anhydrous conditions during acylation steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?

- IR Spectroscopy : Confirms functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹, C=O/C=N stretches in oxazole rings) .

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, tetrahydro-2H-pyran axial/equatorial protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₂₄Cl₂N₃O₂⁺ requires m/z 352.12) .

- Elemental Analysis : Ensures stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content ~20%) .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining stereochemical fidelity?

- Statistical Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize cyclization efficiency and minimize byproducts .

- Reactor Design : Employ continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., acylation) .

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and stereochemical outcomes, reducing trial-and-error experimentation .

Q. What methodologies resolve contradictions in reported biological activity data?

- Assay Standardization : Compare activity across cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH 7.4, 37°C) to identify cell-type-specific effects .

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence potency discrepancies .

- Target Engagement Studies : Perform competitive binding assays with radiolabeled ligands to validate receptor affinity variations .

Q. How can computational approaches predict reactivity and stability under varying experimental conditions?

- Reactivity Prediction : Use molecular dynamics (MD) simulations to model hydrolysis of the oxazole ring in acidic buffers or predict nucleophilic attack sites .

- Stability Profiling : Apply QSPR models to correlate environmental factors (e.g., pH, temperature) with degradation rates. For instance, Arrhenius plots can estimate shelf-life at 25°C .

- Docking Studies : Screen against target proteins (e.g., GPCRs) to prioritize derivatives for synthesis, reducing resource-intensive screening .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in kinase inhibition assays.

Methodology :

Variable Control : Re-test under uniform conditions (e.g., ATP concentration, incubation time) .

Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

Structural Analysis : Compare X-ray crystallography data of compound-target complexes to identify conformational differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.